molecular formula C70H112O42 B166899 Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin CAS No. 131889-29-7

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin

Cat. No.: B166899
CAS No.: 131889-29-7
M. Wt: 1625.6 g/mol
InChI Key: KCGPTTRGLYIRNO-DCBUKTJTSA-N
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Description

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is a hydrophilic derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound is known for its application as a drug carrier, improving the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is synthesized through a series of acetylation and methylation reactions. The process typically involves the acetylation of beta-cyclodextrin followed by methylation at specific positions. The reaction conditions often include the use of solvents like acetone and chloroform, and the reactions are carried out under controlled temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar acetylation and methylation processes. The production is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its role as a drug carrier.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetyl chloride for acetylation and methyl iodide for methylation. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperatures .

Major Products

The major products formed from these reactions are the acetylated and methylated derivatives of beta-cyclodextrin, which exhibit enhanced solubility and bioavailability properties .

Scientific Research Applications

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved solubility and dissolution rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is unique due to its specific acetylation and methylation pattern, which provides distinct solubility and bioavailability enhancements compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in pharmaceutical applications .

Properties

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPTTRGLYIRNO-DCBUKTJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585013
Record name PUBCHEM_16218730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131889-29-7
Record name PUBCHEM_16218730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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